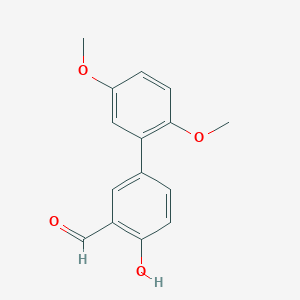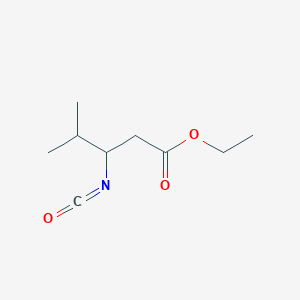
SPDP-PEG24-酸
描述
SPDP-PEG24-acid is a PEG linker containing SPDP crosslinker and carboxylic acid moieties . SPDP is reactive toward thiol groups and contains a cleavable disulfide bond . Its membrane permeability allows for intracellular crosslinking reactions .
Synthesis Analysis
SPDP-PEG24-acid can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Molecular Structure Analysis
The molecular formula of SPDP-PEG24-acid is C59H110N2O27S2 . It has a molecular weight of 1343.7 g/mol .Chemical Reactions Analysis
SPDP-PEG24-acid is reactive toward thiol groups and contains a cleavable disulfide bond . The reaction results in displacement of a pyridine-2-thione group .Physical And Chemical Properties Analysis
SPDP-PEG24-acid has a molecular weight of 1343.7 g/mol . It is stored at -20°C . The IUPAC name of SPDP-PEG24-acid is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .科学研究应用
PROTAC Linker
SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The SPDP-PEG24-acid linker is used to connect the E3 ligase ligand and the protein-targeting molecule in the PROTAC .
Protein Pegylation
Polyethylene glycol (PEG) is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . SPDP-PEG24-acid, being a PEG-based compound, can be used for the pegylation of proteins. This process can decrease protein aggregation and increase solubility .
Drug Delivery
The PEGylation process, which involves the attachment of PEG chains to molecules, can improve the pharmacokinetics of drugs. By attaching PEG chains, drugs can have a longer circulation time in the body, reduced immunogenicity, and improved solubility .
Bioconjugation
SPDP-PEG24-acid can be used for bioconjugation, a process that involves the attachment of various biochemicals to other substances. The PEG part of the compound provides water solubility, biocompatibility, and flexibility, making it useful for bioconjugation .
Surface Modification
SPDP-PEG24-acid can be used for surface modification. The PEG part of the compound can create a hydrophilic surface that can prevent protein adsorption and cell adhesion .
Synthesis of Diverse Molecules
SPDP-PEG24-acid can be used in the synthesis of a series of PROTACs . This means it can be used to create a variety of molecules for different purposes, expanding its applications in scientific research .
作用机制
Target of Action
SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of SPDP-PEG24-acid, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .
Mode of Action
The SPDP-PEG24-acid linker connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . The proximity of the E3 ligase to the target protein brought about by the PROTAC facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein degradation machinery, leading to the degradation of the target protein .
Biochemical Pathways
The action of SPDP-PEG24-acid affects the ubiquitin-proteasome system, a crucial pathway for protein degradation within cells . By inducing the degradation of specific target proteins, SPDP-PEG24-acid can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
The pegylation of the linker is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability .
Result of Action
The primary result of the action of SPDP-PEG24-acid is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the role of the target protein .
Action Environment
The action of SPDP-PEG24-acid, like other PROTACs, takes place intracellularly . The stability and efficacy of SPDP-PEG24-acid can be influenced by various environmental factors within the cell, such as the presence of the E3 ligase and the target protein, the activity of the proteasome, and the intracellular concentration of the PROTAC
安全和危害
未来方向
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVUQZDUBNJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H110N2O27S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1343.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



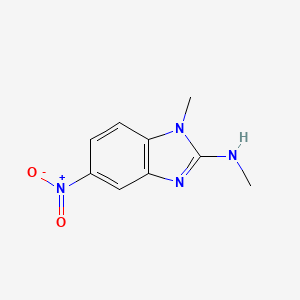
![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)
acetate](/img/structure/B1393626.png)
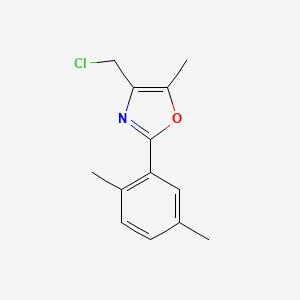


![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
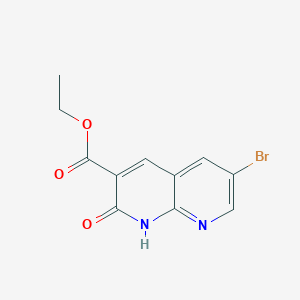
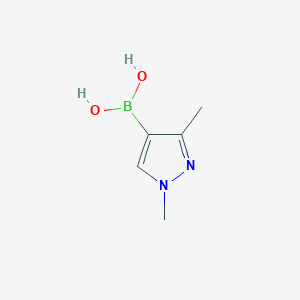
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)
